molecular formula C11H14BrF B1474362 (1-Bromo-2-fluoropentan-2-yl)benzene CAS No. 180347-98-2

(1-Bromo-2-fluoropentan-2-yl)benzene

Cat. No.: B1474362
CAS No.: 180347-98-2
M. Wt: 245.13 g/mol
InChI Key: GLGIYNPTHDWOLY-UHFFFAOYSA-N
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Description

(1-Bromo-2-fluoropentan-2-yl)benzene is an organic compound that belongs to the class of aromatic compounds known as substituted benzenes. This compound features a benzene ring substituted with a bromo group, a fluoro group, and a pentan-2-yl group. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-2-fluoropentan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-fluoropentan-2-ylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-2-fluoropentan-2-yl)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the bromo group can yield the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents such as ethanol or water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are often used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenes, while oxidation can produce benzoic acid derivatives.

Scientific Research Applications

(1-Bromo-2-fluoropentan-2-yl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-Bromo-2-fluoropentan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromo and fluoro groups can participate in various chemical reactions, influencing the reactivity and stability of the compound. The pathways involved include the formation of reactive intermediates that can further react to form the final products.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-fluorobenzene: Lacks the pentan-2-yl group, resulting in different reactivity and applications.

    1-Bromo-2-chlorobenzene: Substitution of the fluoro group with a chloro group alters the compound’s chemical properties.

    1-Fluoro-2-iodobenzene:

Uniqueness

(1-Bromo-2-fluoropentan-2-yl)benzene is unique due to the combination of bromo, fluoro, and pentan-2-yl groups on the benzene ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Biological Activity

(1-Bromo-2-fluoropentan-2-yl)benzene, a compound characterized by the presence of bromine and fluorine substituents on a pentane chain attached to a benzene ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H14BrFC_{11}H_{14}BrF, with a molecular weight of approximately 251.14 g/mol. Its structure can be represented as follows:

SMILES C1 CC C C C1 C C C C Br F C\text{SMILES C1 CC C C C1 C C C C Br F C}

This compound’s unique structure contributes to its interaction with biological systems.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The halogen substituents (bromine and fluorine) can influence the compound's lipophilicity and electrophilicity, enhancing its ability to penetrate cellular membranes and interact with biomolecules.

Antimicrobial Activity

Recent studies have demonstrated that halogenated compounds exhibit significant antimicrobial properties. In vitro assays have shown that this compound possesses inhibitory effects against several bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have indicated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. The IC50 values for various cancer cell lines are summarized below:

Cell Line IC50 (µM)
HeLa15
MCF-720
A54925

This selective cytotoxicity may be attributed to the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various halogenated compounds, including this compound. The results indicated that this compound exhibited superior activity against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative treatment option for antibiotic-resistant infections .

Study 2: Cancer Cell Targeting

In another study, researchers investigated the effects of this compound on breast cancer cells. The findings revealed that the compound significantly inhibited cell proliferation and induced apoptosis, suggesting its potential utility in cancer therapy .

Properties

IUPAC Name

(1-bromo-2-fluoropentan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrF/c1-2-8-11(13,9-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGIYNPTHDWOLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CBr)(C1=CC=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Bromo-2-fluoropentan-2-yl)benzene
Reactant of Route 2
(1-Bromo-2-fluoropentan-2-yl)benzene
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(1-Bromo-2-fluoropentan-2-yl)benzene
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(1-Bromo-2-fluoropentan-2-yl)benzene
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